Defactinib

Catalog No.
S001669
CAS No.
1073154-85-4
M.F
C20H21F3N8O3S
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defactinib

CAS Number

1073154-85-4

Product Name

Defactinib

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C20H21F3N8O3S

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Synonyms

defactinib, N-methyl-4-((4-(((3-methyl(methylsulfonyl)aminopyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide, PF-04554878, VS-6063

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Description

The exact mass of the compound Defactinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Defactinib, also known as VS-6063, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action involves inhibiting a protein called focal adhesion kinase (FAK). FAK plays a crucial role in cell signaling pathways that contribute to tumor growth, invasion, and resistance to therapy [].

Targeting FAK for Cancer Treatment

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that acts as a signaling molecule within cells. It helps regulate cell adhesion, migration, proliferation, and survival. In cancer cells, FAK activity is often increased, promoting tumor progression and metastasis []. Defactinib, by inhibiting FAK, disrupts these signaling pathways, potentially leading to:

  • Reduced tumor cell growth and proliferation
  • Decreased cell migration and invasion
  • Increased sensitivity of cancer cells to other therapies

This makes Defactinib a promising candidate for cancer treatment, either alone or in combination with other drugs.

Areas of Ongoing Research

Defactinib is currently being evaluated in clinical trials for several types of cancer, including:

  • Mesothelioma: Early-stage clinical trials have shown promising results for Defactinib in combination with chemotherapy for mesothelioma, a cancer of the lining of the lungs, abdomen, or heart [].
  • Non-small cell lung cancer (NSCLC): Studies are investigating the effectiveness of Defactinib combined with immunotherapy for NSCLC [].
  • Other cancers: Research is also ongoing to explore the potential of Defactinib for breast cancer, pancreatic cancer, and other malignancies.

Defactinib is a selective, orally bioavailable small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various oncogenic pathways. Its chemical structure is defined by the formula C20H21F3N8O3SC_{20}H_{21}F_{3}N_{8}O_{3}S and has a molecular weight of approximately 510.5 g/mol. The compound is also known by several synonyms, including PF-04554878 and VS-6063, and has the CAS number 1073154-85-4 .

Defactinib acts by inhibiting FAK, a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cancer progression []. By blocking FAK, Defactinib disrupts these pathways, potentially leading to the inhibition of tumor cell migration, proliferation, and survival [].

  • FAK Activation: Normally, FAK is activated by binding to integrins in the extracellular matrix [].
  • Downstream Signaling: Activated FAK triggers several signaling pathways, including RAS/MEK/ERK and PI3K/Akt, promoting cell growth and survival [].
  • Defactinib Inhibition: Defactinib binds to FAK, preventing its activation and subsequent downstream signaling, ultimately hindering cancer cell proliferation and survival [].
Note

This is a simplified explanation, and the actual mechanism of action is likely more complex.

  • Targeted Toxicity: FAK inhibition could have unintended consequences on healthy cells that rely on normal FAK function.
  • Off-target Effects: The drug might interact with other proteins besides FAK, leading to unforeseen side effects.
. While specific proprietary details may not be publicly available, the general synthetic pathway can be outlined as follows:

  • Formation of Pyrazine Derivative:
    • Synthesis starts with the preparation of a pyrazine derivative that serves as a core structure.
  • Introduction of Functional Groups:
    • Subsequent reactions introduce necessary functional groups such as methylsulfonyl and trifluoromethyl moieties.
  • Final Coupling Reaction:
    • The final step typically involves coupling the modified pyrazine with a benzamide derivative to yield Defactinib.

This multi-step synthetic route highlights the complexity involved in producing this compound .

Defactinib exhibits significant anti-tumor activity both in vitro and in vivo. It has shown efficacy in sensitizing various cancer cell lines to chemotherapy agents, particularly in ovarian cancer models. For example, in studies involving taxane-sensitive and taxane-resistant ovarian cancer cell lines, Defactinib significantly inhibited phosphorylated FAK expression in a dose-dependent manner .

Furthermore, combination therapies with Defactinib and Paclitaxel have demonstrated enhanced anti-tumor effects, resulting in substantial reductions in tumor weight in animal models .

Defactinib's primary application lies in oncology, particularly for treating solid tumors where FAK is overexpressed. Clinical trials have investigated its use against malignant pleural mesothelioma and other cancers characterized by increased FAK activity. Its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics positions it as a promising candidate for combination therapies .

Defactinib has been shown to interact with several biological targets beyond FAK, influencing various signaling pathways:

  • Integrins: By inhibiting FAK, Defactinib disrupts integrin-mediated signaling.
  • Phosphatidylinositol 3-kinase/AKT Pathway: It promotes activation of this pathway, which is crucial for cell survival and proliferation.
  • MAPK Signaling Cascade: Defactinib also activates MAPK pathways, which are important for cellular responses to growth factors .

These interactions underscore its potential therapeutic benefits in modulating complex signaling networks involved in cancer progression.

Defactinib shares structural and functional similarities with several other compounds that target focal adhesion kinase or related pathways. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
PF-562271Focal Adhesion Kinase InhibitorSelective for FAK; used in preclinical studies
VS-4718Dual Inhibitor of FAK and Pyk2Broader target range; potential for enhanced efficacy
TAE226Inhibits FAKEarlier development stage; less selective than Defactinib
GSK2256098FAK InhibitorFocused on anti-cancer activity but different structural features

Defactinib stands out due to its oral bioavailability and selectivity for FAK over other kinases, which may reduce potential side effects associated with broader inhibitors .

XLogP3

1.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

510.14094222 g/mol

Monoisotopic Mass

510.14094222 g/mol

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

53O87HA2QU

Pharmacology

Defactinib is an orally bioavailable, small-molecule focal adhesion kinase (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. Defactinib inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt, thus inhibiting tumor cell migration, proliferation, survival, and tumor angiogenesis. The tyrosine kinase FAK, a signal transducer for integrins, is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
FAK family
PTK2B [HSA:2185] [KO:K05871]

Other CAS

1073154-85-4

Wikipedia

Defactinib

Dates

Modify: 2023-09-13
[1]. Kang Y, et al. Role of focal adhesion kinase in regulating YB-1-mediated paclitaxel resistance in ovarian cancer. J Natl Cancer Inst. 2013 Oct 2;105(19):1485-95.

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